Cetocycline hydrochloride
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Overview
Description
Cetocycline hydrochloride is an antibacterial biochemical. Cetocycline (formerly chelocardin or cetotetrine) is structurally related to the tetracyclines. It is active against many clinical isolates of aerobic gram-negative bacilli, but is less active against staphylococci, and has no activity against Pseudomonas.
Scientific Research Applications
Neuroprotection in Spinal Cord Injury
Cetocycline hydrochloride, specifically Minocycline hydrochloride (MH), exhibits significant neuroprotective activities. It targets multiple secondary injury mechanisms in spinal cord injuries, including inflammation, oxidative stress, excitotoxicity, and mitochondrial dysfunction. Its multifaceted actions, like modulating MAPK and PI3K/Akt signaling pathways and inhibiting MMPs, highlight its potential in reducing tissue damage and promoting recovery following spinal cord injury (Shultz & Zhong, 2017).
Environmental Impact and Cytogenetic Studies
Chlortetracycline, a compound related to cetocycline, has been used in cytogenetic studies to assess DNA damage at the chromosomal level. Analysis of sheep lymphocytes exposed to chlortetracycline chloride revealed significant differences in chromosomal aberrations, suggesting potential environmental and health hazards (Šutiaková et al., 2013).
Photocatalytic Degradation in Water Treatment
Cetocycline hydrochloride's (specifically Tetracycline hydrochloride) presence in the environment poses risks to human health. Studies on photocatalytic degradation of this compound using various materials like CuO/ZnO and ZnFe2O4 have shown significant degradation rates, indicating effective methods for environmentally friendly water treatment (Lei et al., 2019; Cao et al., 2018).
Antibiotic Pollution and Mitochondrial Dysfunction
Tetracyclines, including cetocycline hydrochloride derivatives, can disrupt mitochondrial function across various eukaryotic models. This implies potential confounding effects on experimental results in biomedical research and highlights the need for caution in their extensive use in livestock due to downstream impacts on the environment and human health (Moullan et al., 2015; Wang et al., 2015).
properties
CAS RN |
56433-46-6 |
---|---|
Product Name |
Cetocycline hydrochloride |
Molecular Formula |
C22H22ClNO7 |
Molecular Weight |
447.9 g/mol |
IUPAC Name |
(1R,4aR,12aS)-3-acetyl-1-amino-4,4a,6,7-tetrahydroxy-8,11-dimethyl-12,12a-dihydro-1H-tetracene-2,5-dione;hydrochloride |
InChI |
InChI=1S/C22H21NO7.ClH/c1-7-4-5-10-8(2)11-6-12-16(23)19(27)13(9(3)24)20(28)22(12,30)21(29)15(11)18(26)14(10)17(7)25;/h4-5,12,16,25-26,28,30H,6,23H2,1-3H3;1H/t12-,16+,22+;/m0./s1 |
InChI Key |
BXIBTMOWCBKWEX-JKPGXYSKSA-N |
Isomeric SMILES |
CC1=C(C2=C(C3=C(C[C@H]4[C@H](C(=O)C(=C([C@]4(C3=O)O)O)C(=O)C)N)C(=C2C=C1)C)O)O.Cl |
SMILES |
CC1=C(C2=C(C3=C(CC4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)C)N)C(=C2C=C1)C)O)O.Cl |
Canonical SMILES |
CC1=C(C2=C(C3=C(CC4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)C)N)C(=C2C=C1)C)O)O.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Abbott 40728 cetocycline cetotetrine chelocardin chelocardin, (4alpha,4abeta,12abeta)-isomer chelocardin, hydrochloride, (4R-(4alpha,4abeta,12abeta))-isomer chelocardin, monosodium salt, (4R-(4alpha,4abeta,12abeta))-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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